

Application Note: Characterization of Ethyl Phthalyl Ethyl Glycolate using NMR Spectroscopy

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Compound of Interest

Compound Name: Ethyl phthalyl ethyl glycolate

Cat. No.: B167182

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Introduction

Ethyl phthalyl ethyl glycolate is a plasticizer and food additive with the chemical formula $C_{14}H_{16}O_6$.^{[1][2]} Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This document provides a detailed protocol for the characterization of **Ethyl phthalyl ethyl glycolate** using 1H and ^{13}C NMR spectroscopy.

Chemical Structure

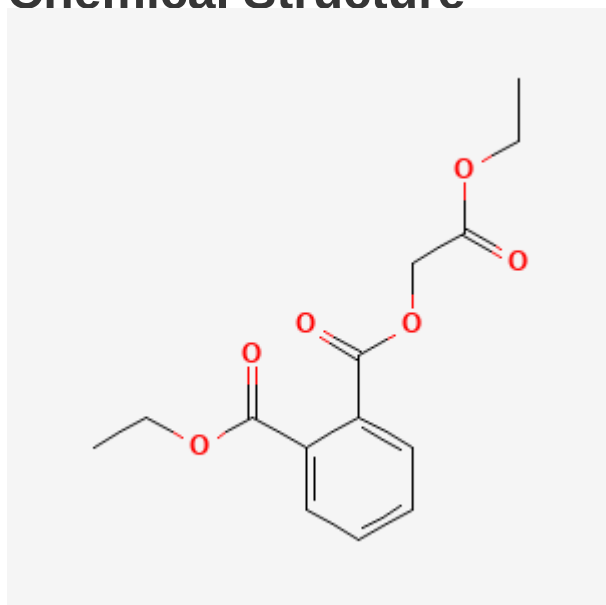


Figure 1. Chemical structure of **Ethyl phthalyl ethyl glycolate**.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of **Ethyl phthalyl ethyl glycolate** for NMR analysis is as follows:

- **Sample Purity:** Ensure the sample is of sufficient purity for NMR analysis. If necessary, purification can be performed using techniques such as flash column chromatography.[3]
- **Massing:** Accurately weigh approximately 5-10 mg of **Ethyl phthalyl ethyl glycolate**.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for this compound.[2]
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Internal Standard (Optional):** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Table 1: NMR Spectrometer Parameters

Parameter	¹ H NMR	¹³ C NMR
Spectrometer Frequency	400 MHz (or higher)	100 MHz (or higher)
Solvent	CDCl ₃	CDCl ₃
Temperature	298 K	298 K
Pulse Program	Standard 1D pulse	Proton-decoupled
Number of Scans	16-64	1024-4096
Relaxation Delay	1-2 s	2-5 s
Spectral Width	-2 to 12 ppm	-10 to 220 ppm

Data Presentation and Interpretation

Based on analysis of the known ¹H NMR spectrum and comparison with analogous compounds, the following are the expected chemical shifts, multiplicities, and integrations for **Ethyl phthalyl ethyl glycolate**.[\[2\]](#)[\[3\]](#)

¹H NMR Data

Table 2: Predicted ¹H NMR Spectral Data for **Ethyl Phthalyl Ethyl Glycolate** in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.5	m	4H	Aromatic protons (phthalate ring)
~4.8	s	2H	-O-CH ₂ -COO-
~4.4	q, J \approx 7.1 Hz	2H	-COO-CH ₂ -CH ₃ (phthalate)
~4.2	q, J \approx 7.1 Hz	2H	-COO-CH ₂ -CH ₃ (glycolate)
~1.4	t, J \approx 7.1 Hz	3H	-COO-CH ₂ -CH ₃ (phthalate)
~1.2	t, J \approx 7.1 Hz	3H	-COO-CH ₂ -CH ₃ (glycolate)

Note: Chemical shifts are estimations based on available spectral data and may vary slightly.

¹³C NMR Data

Table 3: Predicted ¹³C NMR Spectral Data for **Ethyl Phthalyl Ethyl Glycolate** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
~167-168	C=O (phthalate esters)
~166-167	C=O (glycolate ester)
~132-134	Quaternary aromatic carbons
~128-131	CH aromatic carbons
~65	-O-CH ₂ -COO-
~62	-COO-CH ₂ -CH ₃ (phthalate)
~61	-COO-CH ₂ -CH ₃ (glycolate)
~14.1	-COO-CH ₂ -CH ₃ (phthalate)
~13.9	-COO-CH ₂ -CH ₃ (glycolate)

Note: Chemical shifts are estimations and require experimental verification for precise assignment.

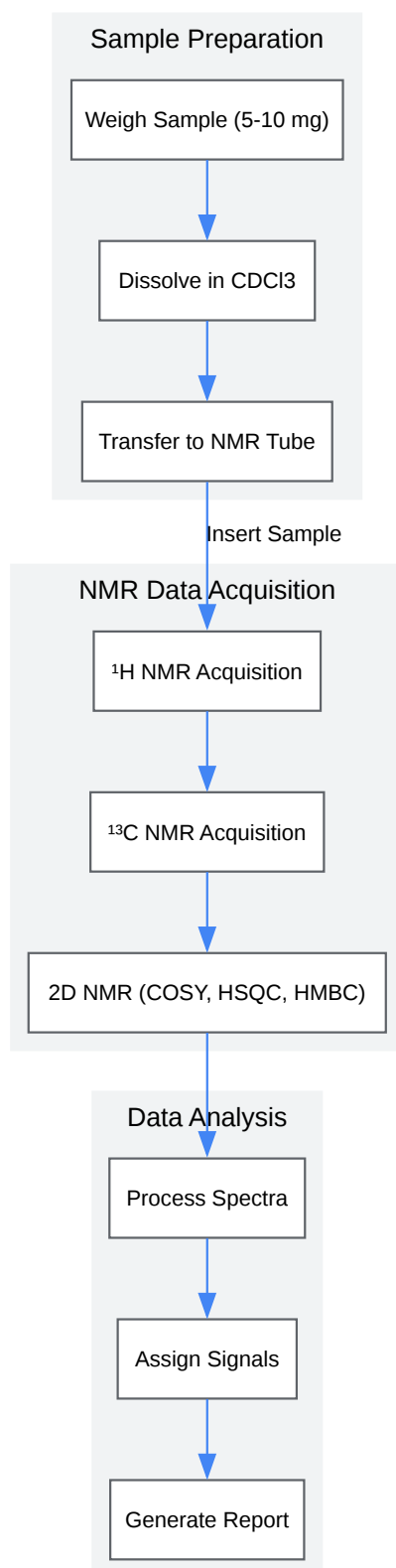
Advanced NMR Techniques

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are recommended.

- COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for example, between the methylene and methyl protons of the ethyl groups.
- HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and the ester carbonyls.

Mandatory Visualizations

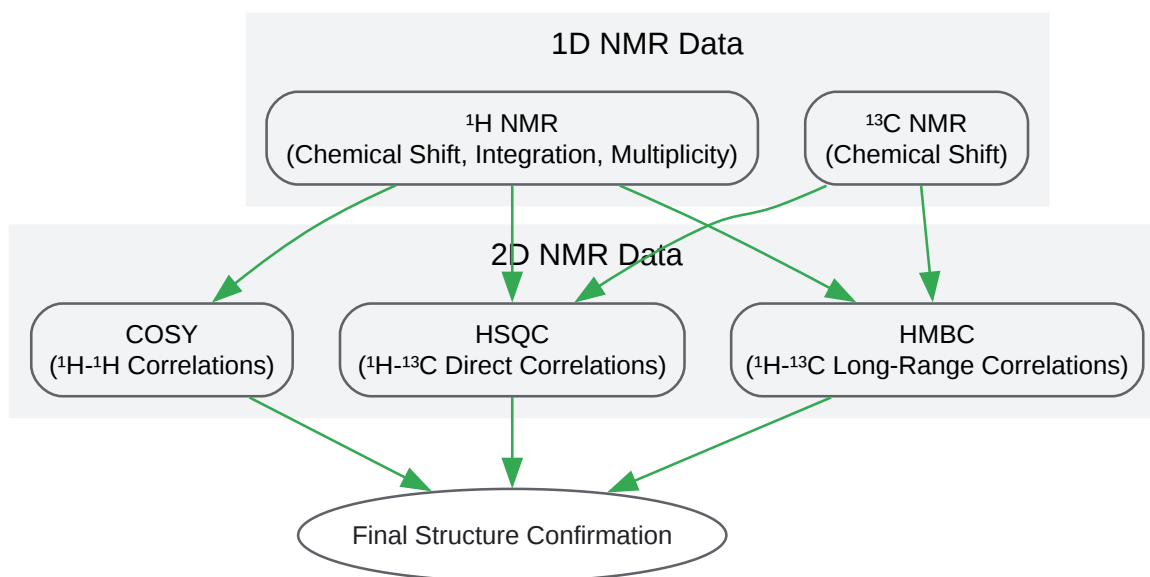
Experimental Workflow



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Caption: Experimental workflow for NMR characterization.

Signal Assignment Logic



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Caption: Logic for signal assignment using 2D NMR.

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References

- 1. ETHYL PHTHALYL ETHYL GLYCOLATE(84-72-0) ¹³C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
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